molecular formula C6H11N B1352419 4-Methyl-1,2,3,6-tetrahydropyridine CAS No. 694-50-8

4-Methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B1352419
CAS No.: 694-50-8
M. Wt: 97.16 g/mol
InChI Key: IZGVOANXLNJMDM-UHFFFAOYSA-N
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Safety and Hazards

4-Methyl-1,2,3,6-tetrahydropyridine is considered very hazardous. All employees must be properly trained before starting work with MPTP . It is a neurotoxin that causes permanent symptoms of Parkinson’s disease . Safety data sheet recommends avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Several studies have been conducted to understand the effects of 4-Methyl-1,2,3,6-tetrahydropyridine and to explore potential therapeutic targets . These studies provide valuable insights into the molecular basis of changes induced by this compound and open up new avenues for future research.

Biochemical Analysis

Biochemical Properties

4-Methyl-1,2,3,6-tetrahydropyridine is metabolized by the enzyme monoamine oxidase B, which is present in the mitochondrial outer membrane of glial cells. This metabolism converts this compound into the toxic cation 1-methyl-4-phenylpyridinium. The toxic cation then targets dopaminergic neurons, leading to neuronal death. The interaction between this compound and monoamine oxidase B is crucial for its neurotoxic effects .

Cellular Effects

This compound has profound effects on various types of cells, particularly dopaminergic neurons. It induces oxidative stress, mitochondrial dysfunction, and apoptosis in these cells. The compound disrupts cell signaling pathways, alters gene expression, and impairs cellular metabolism. These effects contribute to the degeneration of dopaminergic neurons, mimicking the cellular pathology observed in Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 1-methyl-4-phenylpyridinium by monoamine oxidase B. The toxic cation then inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death. Additionally, 1-methyl-4-phenylpyridinium interferes with dopamine reuptake, further exacerbating neuronal damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, there is an acute phase characterized by rapid onset of neurotoxic effects, including oxidative stress and mitochondrial dysfunction. Over time, these effects can lead to chronic neurodegeneration and persistent motor deficits. The stability and degradation of this compound in laboratory conditions are critical factors influencing its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may induce mild neurotoxic effects, while higher doses can cause severe neurodegeneration and motor deficits. There is a threshold dose above which the compound’s toxic effects become pronounced. At high doses, this compound can cause significant toxicity, including widespread neuronal death and severe behavioral impairments .

Metabolic Pathways

This compound is primarily metabolized by monoamine oxidase B to form 1-methyl-4-phenylpyridinium. This metabolic pathway is critical for the compound’s neurotoxic effects. The interaction with monoamine oxidase B and the subsequent formation of the toxic cation are essential steps in the compound’s mechanism of action. Additionally, cytochrome P450 enzymes may also play a role in the metabolism of this compound .

Transport and Distribution

This compound is a lipophilic compound, allowing it to cross the blood-brain barrier and reach the central nervous system. Once inside the brain, it is distributed to various regions, including the substantia nigra, where it exerts its neurotoxic effects. The compound’s transport and distribution within cells and tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

Within cells, this compound is primarily localized to mitochondria, where it interacts with monoamine oxidase B. This subcellular localization is crucial for its conversion to the toxic cation 1-methyl-4-phenylpyridinium. The compound’s mitochondrial localization also contributes to its ability to induce oxidative stress and mitochondrial dysfunction, leading to neuronal damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,3,6-tetrahydropyridine can be synthesized through the partial reduction of pyridinium salts. One common method involves the treatment of N-methylpyridinium with borohydride reagents . Another approach includes a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been used to establish the tetrahydropyridine ring system .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is commercially available and used in various research applications. The production typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and stability .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,2,3,6-tetrahydropyridine is unique due to its specific metabolic pathway leading to the formation of MPP+, which selectively targets dopaminergic neurons. This specificity makes it a valuable tool in neurological research and drug development .

Properties

IUPAC Name

4-methyl-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h2,7H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGVOANXLNJMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00411834
Record name 4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-50-8
Record name 4-methyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00411834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 4-Methyl-1,2,3,6-tetrahydropyridine in organic synthesis?

A1: this compound serves as a versatile intermediate in synthesizing various compounds, including alkaloids found in nature. One study highlights its use in creating (±)-Hippocasine and (±)-epi-Hippodamine, alkaloids found in ladybird beetles []. This synthesis leverages allylboration and intramolecular metathesis reactions. Another study demonstrates its oxidation to form 1-Formylamino-substituted Alkan-3-ones [, ].

Q2: Are there any pharmaceutical applications of this compound derivatives?

A2: Yes, derivatives of this compound have demonstrated pharmacological activity. Specifically, N-(2-Guanidinoethyl)-4-methyl-1,2,3,6-tetrahydropyridine sulfate (Guanacline) has been studied for its antihypertensive properties, particularly its effects as a sympathetic nerve blocking agent [, ].

Q3: What is the role of potassium borohydride (KBH4) in reactions involving this compound derivatives?

A3: One study focuses on synthesizing 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine and other related compounds []. Researchers compared the effectiveness of KBH4 and sodium borohydride (NaBH4) in reducing pyridinium salts to form the desired tetrahydropyridine derivatives. The study concludes that KBH4 offers several advantages over NaBH4, including lower cost, milder reaction conditions, and improved yields, especially for compounds containing nitro or cyano groups [].

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